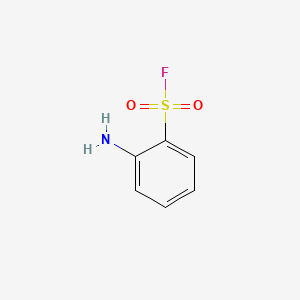

2-Aminobenzenesulphonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJFEOGFHBNHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192449 | |

| Record name | 2-Aminobenzenesulphonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-86-9 | |

| Record name | 2-(Fluorosulfonyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzenesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 392-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137841 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminobenzenesulphonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobenzenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOBENZENESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83K4AZ4EUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Sulfonyl Fluorides As Electrophilic Reagents

Sulfonyl fluorides are a class of organic compounds that have gained significant attention in chemical biology and drug discovery due to their unique combination of stability and reactivity. nih.govthieme-connect.com Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater thermodynamic stability and resistance to reduction. nih.gov This stability allows them to be used in a variety of chemical transformations and biological environments. nih.govthieme-connect.com

The key to their utility lies in the nature of the sulfur-fluorine (S-F) bond. While this bond is remarkably stable, it can be "activated" under specific conditions to react with nucleophiles. springernature.comacs.org This controlled reactivity makes sulfonyl fluorides privileged electrophilic "warheads" for covalently modifying proteins. nih.gov They can react with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine. nih.govsigmaaldrich.com This broad reactivity spectrum is a significant advantage over other covalent modifiers that may only target a single type of amino acid. enamine.net

The reactivity of sulfonyl fluorides can be fine-tuned by altering the substituents on the aryl ring. nih.gov This allows for the design of probes with a desired balance of stability and reactivity for specific applications. enamine.netnih.gov

Overview of Aminobenzenesulfonyl Fluorides As a Class of Reactive Probes

Aminobenzenesulfonyl fluorides are a specific subclass of sulfonyl fluorides that incorporate an amino group on the benzene (B151609) ring. This amino group can influence the electronic properties of the sulfonyl fluoride (B91410) moiety, thereby modulating its reactivity. The position of the amino group (ortho, meta, or para) relative to the sulfonyl fluoride group can further refine this reactivity.

These compounds serve as versatile reactive probes in chemical biology. nih.gov The sulfonyl fluoride group acts as the reactive handle for forming covalent bonds with target proteins, while the aminobenzene scaffold can be modified to enhance binding affinity and selectivity. nih.gov For instance, the amino group can be a site for further chemical modification, allowing for the attachment of reporter tags, such as fluorophores or biotin, to create activity-based probes. nih.gov

The ability of aminobenzenesulfonyl fluorides to covalently label a variety of amino acid residues makes them valuable tools for:

Identifying and validating drug targets: By covalently modifying a protein of interest, these probes can help to confirm its role in a biological process. nih.gov

Mapping enzyme active sites: The specific residues that react with the probe can provide insights into the structure and function of an enzyme's active site. nih.gov

Discovering new covalent inhibitors: The aminobenzenesulfonyl fluoride scaffold can be incorporated into larger molecules to develop potent and selective covalent drugs. acs.orgnih.gov

Historical Context and Evolution of Sulfonyl Fluoride Applications

Established Synthetic Routes to Aminobenzenesulfonyl Fluorides

Traditional approaches to the synthesis of aminobenzenesulfonyl fluorides often rely on the transformation of readily available starting materials through well-understood reaction pathways.

A primary and direct route to sulfonyl fluorides involves the conversion of the corresponding sulfonic acids. Recent advancements have focused on developing milder and more efficient reagents for this transformation, moving away from harsh, traditional methods.

One effective method involves the use of thionyl fluoride (SOF₂) to convert sulfonic acid sodium salts to sulfonyl fluorides, often achieving high yields of 90–99% within an hour. chemrxiv.orgresearchgate.netsigmaaldrich.comorganic-chemistry.org Another approach utilizes deoxyfluorinating agents like Xtalfluor-E®, a bench-stable solid, which allows for the conversion of both aryl and alkyl sulfonic acids and their salts to sulfonyl fluorides in yields ranging from 41–94%. chemrxiv.orgresearchgate.netsigmaaldrich.comorganic-chemistry.org This method is advantageous due to its milder reaction conditions. researchgate.netorganic-chemistry.org A one-pot, two-step protocol has also been developed, which first forms the sulfonyl chloride in situ using reagents like trichloroacetonitrile (B146778) or cyanuric chloride, followed by a halogen exchange with fluoride. chemrxiv.org

Table 1: Synthesis of Sulfonyl Fluorides from Sulfonic Acids

| Reagent | Substrate | Yield | Reference |

|---|---|---|---|

| Thionyl Fluoride (SOF₂) | Sulfonic Acid Sodium Salts | 90-99% | chemrxiv.orgresearchgate.netsigmaaldrich.comorganic-chemistry.org |

| Xtalfluor-E® | Aryl and Alkyl Sulfonic Acids/Salts | 41-94% | chemrxiv.orgresearchgate.netsigmaaldrich.comorganic-chemistry.org |

| Trichloroacetonitrile/Fluoride Source | Sulfonic Acids | - | chemrxiv.org |

| Cyanuric Chloride/Fluoride Source | Sulfonic Acids | - | chemrxiv.org |

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. researchgate.nettandfonline.comrsc.org In the context of synthesizing 2-aminobenzenesulphonyl fluoride, a common and practical approach is the reduction of a nitro group.

The synthesis can commence with the corresponding nitro-substituted compound, 2-nitrobenzenesulfonyl fluoride. researchgate.netnih.govorganic-chemistry.org The nitro group can then be reduced to an amine using various established methods. A wide array of reducing agents can be employed for the reduction of nitroarenes to anilines, with many methods offering high chemoselectivity, tolerating other functional groups such as ketones, nitriles, esters, and halogens. nih.govyoutube.com For instance, activated iron generated from Fe/HCl is a classic and effective method for this transformation. youtube.com Other systems, such as FeCl₃·6H₂O/indium, have also been shown to chemoselectively reduce nitroaromatic compounds to the corresponding anilines in high yields. This two-step sequence of nitration followed by reduction provides a reliable pathway to the desired aminobenzenesulfonyl fluoride.

Novel and Emerging Synthetic Strategies

The field of chemical synthesis is continually evolving, with new methodologies being developed to access complex molecules with greater efficiency and diversity.

Diversity-Oriented Clicking (DOC) has emerged as a powerful strategy for the rapid synthesis of diverse molecular libraries. organic-chemistry.org This approach combines the principles of click chemistry with the use of versatile connective hubs that can undergo a variety of transformations.

A notable application of the DOC strategy is the synthesis of sulfonyl fluoride functionalized 2-aminothiazoles. researchgate.netnih.govyoutube.com This transformation is reported to be simple to perform, tolerant of a wide range of functional groups, and regioselective, producing a single product in good to excellent yields. nih.govyoutube.com The resulting N-substituted 2-aminothiazoles are themselves versatile hubs that can be further diversified through SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. youtube.com The reaction has been shown to be successful with a variety of substituted starting materials, including those with electron-donating and electron-withdrawing groups, as well as sterically hindered substrates.

Table 2: Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles via DOC

| Starting Materials | Product | Yield | Reference |

|---|---|---|---|

| 2-Phenylethyne-1-sulfonyl fluoride and 5-imino-N,4-diaryl-4,5-dihydro-1,2,4-thiadiazol-3-amines | 2-Aminothiazoles | 65-99% | |

| Electron-rich SASFs | Corresponding 2-aminothiazoles | 61-86% | |

| Electron-deficient SASFs | Corresponding 2-aminothiazoles | 56-77% |

At the heart of many DOC strategies are 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs). organic-chemistry.org These highly reactive "spring-loaded" connectors serve as versatile hubs for generating molecular diversity. researchgate.net SASFs can participate in a wide array of stereoselective click-cycloaddition reactions with various dipoles and dienes, leading to a diverse library of sulfonyl fluoride-containing heterocycles. The resulting products, which contain a pendant sulfonyl fluoride group, can be further modified in a late-stage fashion using SuFEx chemistry.

Beyond cycloadditions, SASFs can also undergo Michael-type addition reactions with nucleophiles such as secondary amines, carboxylates, and 1H-1,2,3-triazole, yielding unprecedented β-substituted alkenyl sulfonyl fluorides as single isomers. These reactions are typically high-yielding and require minimal purification. Furthermore, SASFs have been utilized in radical 1,2-difunctionalization of unactivated alkenes, providing access to β-alkynyl-fluorosulfonylalkanes.

Electrochemical Oxidative Coupling Methods

A significant advancement in the synthesis of sulfonyl fluorides is the development of electrochemical oxidative coupling methods. thieme.denih.gov Researchers have devised a mild and environmentally benign electrochemical approach to prepare sulfonyl fluorides from widely available starting materials like thiols and disulfides. nih.govresearchgate.net This method utilizes potassium fluoride (KF) as an inexpensive, abundant, and safe source of fluoride. researchgate.nettue.nl A key advantage of this technique is the avoidance of stoichiometric amounts of chemical oxidants, as the process is driven by anodic oxidation. tue.nl

The development of this method was spurred by an observation during investigations into the electrochemical synthesis of sulfonamides, where trace amounts of sulfonyl fluoride were detected when using an electrolyte with a BF4 counterion. thieme.de This led to the optimization of the reaction conditions to selectively favor the formation of the sulfonyl fluoride product. thieme.de The process is not particularly sensitive to steric hindrance, with ortho-substituted thiophenols showing yields similar to their unsubstituted counterparts. tue.nl

The reaction conditions are mild, and no additional catalysts are required. nih.govresearchgate.net This method demonstrates a broad substrate scope, proving effective for a variety of alkyl, benzyl, aryl, and heteroaryl thiols or disulfides, with yields ranging from synthetically useful to excellent (19-96%). researchgate.nettue.nl The tolerance of protected amines and various halogenated thiophenols opens avenues for further functionalization through cross-coupling chemistry. tue.nl

Table 1: Substrate Scope of Electrochemical Synthesis of Sulfonyl Fluorides from Thiols

| Starting Thiol/Disulfide | Resulting Sulfonyl Fluoride | Yield (%) | Reference |

|---|---|---|---|

| Thiophenol | Benzenesulfonyl fluoride | Similar to ortho-substituted variants | tue.nl |

| ortho-Substituted thiophenols | ortho-Substituted benzenesulfonyl fluorides | Similar to unsubstituted variants | tue.nl |

| Halogenated thiophenols | Halogenated benzenesulfonyl fluorides | Suitable reaction partners | tue.nl |

| Thiophenols with electron-donating groups | Substituted benzenesulfonyl fluorides | Compatible | researchgate.net |

| Thiophenols with electron-withdrawing groups | Substituted benzenesulfonyl fluorides | Compatible | researchgate.net |

| Ethanethiol | Ethanesulfonyl fluoride | 19-96 (range for various substrates) | tue.nl |

| n-Octanethiol | Octanesulfonyl fluoride | 19-96 (range for various substrates) | tue.nl |

| Benzylthiol | α-Toluenesulfonyl fluoride | 19-96 (range for various substrates) | tue.nl |

Stereoselective Construction of Related Sulfonyl Fluorides

The precise control of stereochemistry is crucial in modern organic synthesis. Several methods have been developed for the stereoselective construction of sulfonyl fluorides, particularly those containing vinyl groups, which are valuable as Michael acceptors and covalent inhibitors. acs.org

One such method involves the copper-promoted fluorosulfonylation of vinylboronic acids to produce (E)-vinyl sulfonyl fluorides with exclusive E-configuration and good yields. acs.org Another approach is the pyrrolidine-mediated Knoevenagel-type condensation, which allows for the highly Z-selective formation of α-halo-1,3-dienylsulfonyl fluorides from readily available aldehydes. acs.org

Furthermore, highly functionalized β-sulfanyl vinyl sulfonyl fluorides have been synthesized with remarkable stereoselectivity through the addition of thiols to 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF) in the presence of an organic base. rsc.orgthenote.app A rapid, metal-free method for synthesizing vinyl aryl ethers containing a sulfonyl fluoride group has also been reported, which involves the stereoselective addition of phenols to 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF). researchgate.net This reaction proceeds under mild conditions and is completed in as little as ten minutes. researchgate.net

Table 2: Overview of Stereoselective Synthetic Methods for Vinyl Sulfonyl Fluorides

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Copper-Promoted Fluorosulfonylation | Vinylboronic acids, DABSO, NFSI | Copper promoter | (E)-Vinyl sulfonyl fluorides | Exclusive E-configuration | acs.org |

| Knoevenagel-Type Condensation | Aldehydes, Bromomethanesulfonyl fluoride | Pyrrolidine | α-Halo-1,3-dienylsulfonyl fluorides | Up to 100% Z-selectivity | acs.org |

| Thiol Addition | 2-Bromoprop-2-ene-1-sulfonyl fluoride (BPESF), Thiols | Organic base | β-Sulfanyl vinyl sulfonyl fluorides | Up to 100% stereoselectivity | rsc.orgthenote.app |

| Phenol Addition | 2-Chloroprop-2-ene-1-sulfonyl fluoride (CESF), Phenols | Metal-free, 35°C, 10 min | Vinyl aryl ethers with sulfonyl fluoride | High efficiency | researchgate.net |

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols and expanding their scope. For the electrochemical synthesis of sulfonyl fluorides, kinetic experiments have been conducted to elucidate the pathway. researchgate.net The reaction is confirmed to be electrochemically driven, with the addition of pyridine (B92270) being beneficial to the process. researchgate.net

In other synthetic approaches, such as the synthesis of sulfonyl fluoride functionalized 2-aminothiazoles, a plausible stepwise reaction mechanism has been proposed. chemrxiv.orgresearchgate.net This proposed mechanism proceeds through a concerted manner via a hypervalent sulfurane intermediate. chemrxiv.org

Mechanistic studies into radical fluorosulfonylation have identified the generation of the FSO₂ radical from fluorosulfonyl chloride (FSO₂Cl) under photoinduced conditions. researchgate.net The subsequent reaction with alkenes is proposed to proceed through a 1,2-fluorosulfonyl/chlorination intermediate, which then undergoes dehydrochlorination in the presence of a base to yield the final alkenyl sulfonyl fluoride product. researchgate.net Another sustainable approach involves a mechanochemical procedure for an imidazole-to-fluorine exchange, converting stable sulfur(VI) 2-methylimidazoles into their corresponding sulfonyl fluorides using potassium bifluoride (KHF₂). kuleuven.be

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is distinct from electrophilic aromatic substitution and typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, usually positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orgmasterorganicchemistry.com

The sulfonyl fluoride (-SO₂F) group is a powerful electron-withdrawing group, and its presence can activate an aromatic ring towards SₙAr. However, the more common scenario discussed in the literature involves the sulfonyl fluoride group itself acting as the target for nucleophilic attack (as in SuFEx) or the fluoride atom on the ring acting as the leaving group. In SₙAr reactions, fluoride is an excellent leaving group, a counterintuitive fact given the strength of the C-F bond. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack on the ring to form the Meisenheimer complex, not the subsequent cleavage of the carbon-leaving group bond. masterorganicchemistry.com

For a compound like this compound, the amino group (-NH₂) is a strong electron-donating group. This donation of electron density to the aromatic ring deactivates it towards nucleophilic attack, making SₙAr reactions at other positions on the ring highly unfavorable unless other strong activating groups are present. While SₙAr reactions on non-activated aryl fluorides have been reported, they require specific and relatively harsh conditions. researchgate.netresearchgate.net Therefore, for this compound, reactivity is overwhelmingly dominated by nucleophilic attack at the sulfur atom of the sulfonyl fluoride group, as described in the SuFEx chemistry sections.

Specific Reaction Profiles of Aminobenzenesulfonyl Fluorides

The reactivity of aminobenzenesulfonyl fluorides is dictated by the interplay of electronic and steric effects conferred by the amino group and its position on the benzene (B151609) ring relative to the sulfonyl fluoride moiety.

Comparative Reactivity of Positional Isomers (e.g., 2-, 3-, and 4-Aminobenzenesulfonyl Fluoride)

The position of the amino group on the benzene ring significantly influences the electrophilicity of the sulfur atom in the sulfonyl fluoride group, leading to differences in reactivity among the 2-, 3-, and 4-isomers. This variation arises from a combination of electronic effects (resonance and induction) and steric hindrance.

Electronic Effects : The amino group (-NH₂) is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. The resonance effect, which increases electron density on the aromatic ring, is dominant. In the cases of 2-aminobenzenesulfonyl fluoride and 4-aminobenzenesulfonyl fluoride, the electron-donating amino group is in direct conjugation with the strongly electron-withdrawing sulfonyl fluoride group (-SO₂F). This donation of electron density to the ring can slightly reduce the electrophilicity of the sulfur center compared to the 3-isomer, where the amino group's electron-donating resonance effect does not extend to the sulfonyl group's position.

Steric Effects : In 2-aminobenzenesulfonyl fluoride, the amino group is located ortho to the sulfonyl fluoride group. This proximity creates significant steric hindrance, impeding the approach of nucleophiles to the electrophilic sulfur atom. This steric crowding is the most critical factor determining the reactivity of the 2-isomer, often making it the least reactive of the three positional isomers in nucleophilic substitution reactions.

Considering these factors, the general order of reactivity for the positional isomers towards nucleophiles is typically: 3-Aminobenzenesulfonyl fluoride > 4-Aminobenzenesulfonyl fluoride > 2-Aminobenzenesulfonyl fluoride

This predicted order is based on the 3-isomer having the most electrophilic sulfur atom (less deactivation by resonance) and no steric hindrance, the 4-isomer having some electronic deactivation but no steric hindrance, and the 2-isomer being significantly hindered sterically.

Impact of Acylation and Other Substituents on Reactivity

The reactivity of the sulfonyl fluoride group can be precisely modulated by modifying the amino group or by introducing other substituents onto the aromatic ring.

Impact of Acylation: Acylation of the amino group, converting it to an amide (-NHCOR), drastically alters its electronic properties. The lone pair of electrons on the nitrogen atom now participates in resonance with the adjacent carbonyl group. This change transforms the substituent from a potent electron-donating group into an electron-withdrawing group. This withdrawal of electron density from the benzene ring enhances the electrophilicity of the sulfur atom in the sulfonyl fluoride group, thereby increasing its reactivity toward nucleophiles. This strategy is often employed in synthesis to activate the molecule for subsequent reactions. researchgate.net

Impact of Other Substituents: The reactivity of the sulfonyl fluoride moiety is sensitive to the electronic nature of other substituents on the benzene ring.

Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂), cyano (-CN), or additional halogens increase the electrophilicity of the sulfonyl sulfur atom. This makes the compound more susceptible to nucleophilic attack. For example, an electron-withdrawing group on the aromatic ring increases the electrophilicity of the S(VI) site, making it more reactive. nih.gov

Electron-Donating Groups (EDGs) : Substituents like alkyl (-R) or alkoxy (-OR) groups donate electron density to the ring, which slightly deactivates the sulfonyl fluoride group towards nucleophilic attack by reducing the positive partial charge on the sulfur atom.

The following table summarizes the expected impact of various substituents on the reactivity of the benzenesulfonyl fluoride core.

| Substituent Type | Example Group | Position on Ring | Expected Effect on Reactivity |

| Acylation of Amino Group | Acetamido (-NHCOCH₃) | Ortho, Meta, or Para | Increase |

| Electron-Withdrawing | Nitro (-NO₂) | Ortho, Meta, or Para | Increase |

| Electron-Withdrawing | Chloro (-Cl) | Ortho, Meta, or Para | Increase |

| Electron-Donating | Methyl (-CH₃) | Ortho, Meta, or Para | Decrease |

Enzyme Inhibition Mechanisms

Aryl sulfonyl fluorides, including aminobenzenesulfonyl fluorides, are recognized as a class of mechanism-based irreversible inhibitors for several enzyme families, most notably serine proteases and other hydrolases. chemrxiv.org Their utility as inhibitors stems from the unique reactivity of the sulfonyl fluoride group, which acts as a "warhead" that can form a stable, covalent bond with nucleophilic residues within an enzyme's active site. sci-hub.senih.gov

The general mechanism of inhibition involves the following steps:

Nucleophilic Attack : A nucleophilic amino acid side chain present in the binding pocket attacks the electrophilic sulfur atom of the sulfonyl fluoride group.

Covalent Bond Formation : This attack leads to the displacement of the fluoride ion, which is a good leaving group, and the formation of a highly stable covalent bond between the enzyme and the inhibitor. nih.gov

This covalent modification effectively and often permanently inactivates the enzyme. chemrxiv.org The specific type of covalent linkage depends on the nucleophilic residue involved.

| Target Amino Acid Residue | Nucleophilic Group | Resulting Covalent Linkage |

| Serine | Hydroxyl (-OH) | Sulfonyl ester |

| Tyrosine | Hydroxyl (-OH) | Sulfonyl ester |

| Lysine | Amino (-NH₂) | Sulfonamide |

| Threonine | Hydroxyl (-OH) | Sulfonyl ester |

| Histidine | Imidazole | Sulfonyl-imidazole adduct |

This ability to covalently modify proteins makes sulfonyl fluorides valuable tools in chemical biology for activity-based protein profiling and as covalent inhibitors. sci-hub.senih.gov For instance, 4-(2-aminoethyl)-benzenesulfonyl fluoride (AEBSF), a related compound, has been shown to be an effective irreversible inhibitor of serine proteases and NADPH oxidase, with the sulfonyl fluoride group being essential for its inhibitory action. nih.gov The reactivity of the sulfonyl fluoride is context-dependent and can be significantly enhanced by the specific microenvironment of the protein binding site, a phenomenon sometimes referred to as the "sleeping beauty" effect, where the protein itself catalyzes its own inactivation. chemrxiv.org

Applications in Chemical Biology and Medicinal Chemistry

Protein Target Identification and Validation

Identifying the specific protein targets of bioactive small molecules is a fundamental challenge in drug discovery and chemical biology. nih.govnih.govwjbphs.com The sulfonyl fluoride (B91410) group has emerged as a powerful electrophile for creating chemical probes that facilitate this process. These probes can covalently bind to their target proteins, enabling their identification and subsequent validation.

The sulfonyl fluoride functional group is an effective "warhead" for the covalent labeling of proteins. nih.gov Unlike more reactive groups, sulfonyl fluorides exhibit a balanced reactivity, showing stability in aqueous environments while being capable of reacting with nucleophilic amino acid residues within a protein's binding site. enamine.net This reaction typically involves the nucleophilic attack by an amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable covalent sulfonyl-enzyme bond. cfplus.cznih.gov

This covalent labeling is instrumental for various applications:

Target Identification: By attaching a reporter tag (like biotin or a fluorophore) to a sulfonyl fluoride-containing molecule, researchers can label the target protein in complex biological mixtures. The tagged protein can then be isolated and identified using techniques like mass spectrometry.

Mechanism of Action Studies: Covalent probes help to elucidate the mechanism of action of inhibitors by permanently modifying the active site or other functionally important regions of a protein. chimia.ch

Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues, expanding their utility beyond targeting only cysteine, which is a common target for other covalent modifiers. enamine.netenamine.net

Table 1: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

| Amino Acid Residue | Type |

|---|---|

| Serine | Nucleophilic |

| Threonine | Nucleophilic |

| Tyrosine | Nucleophilic |

| Lysine (B10760008) | Nucleophilic |

| Histidine | Nucleophilic |

Data sourced from multiple studies. nih.govenamine.netnih.govenamine.net

Fragment-Based Drug Discovery (FBDD) is a strategy that screens small, low-molecular-weight compounds (fragments) to identify those that bind weakly but efficiently to a biological target. nih.gov These initial hits are then optimized and grown into more potent lead compounds. Sulfonyl fluoride-containing fragments are particularly useful in FBDD campaigns. nih.gov

The inclusion of a fluorine atom makes these fragments ideal for screening using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. lifechemicals.commdpi.com Because fluorine is absent in native biological systems, its NMR signal provides a clean background for detecting binding events. mdpi.com When a fluorine-containing fragment binds to a target protein, changes in the ¹⁹F NMR signal can be observed, allowing for the rapid identification of hits from a library of compounds. lifechemicals.com

The sulfonyl fluoride group in these fragments serves a dual purpose:

NMR Handle: The fluorine atom provides a sensitive probe for ¹⁹F NMR screening. lifechemicals.com

Covalent Warhead: Once a binding fragment is identified, the sulfonyl fluoride can be used to form a covalent bond with the target, which aids in structural studies and further drug development. nih.gov

This approach has been successfully used to develop potent and selective inhibitors for various targets. nih.gov

One of the most prominent applications of the aminobenzenesulphonyl fluoride scaffold is in the development of protease inhibitors. 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is a widely used, water-soluble, and irreversible inhibitor of serine proteases. cfplus.czwikipedia.org It is a more stable and less toxic alternative to other common serine protease inhibitors like PMSF. cfplus.cz

AEBSF functions by covalently modifying the active site serine residue of these enzymes, effectively inactivating them. wikipedia.org Its broad specificity makes it a valuable component of protease inhibitor cocktails, which are used to prevent the degradation of proteins during cell lysis and protein purification. cfplus.cz

Table 2: Proteases Inhibited by AEBSF

| Protease | Function |

|---|---|

| Trypsin | Digestive enzyme |

| Chymotrypsin | Digestive enzyme |

| Plasmin | Involved in fibrinolysis |

| Thrombin | Involved in blood coagulation |

| Kallikrein | Involved in inflammation and blood pressure regulation |

Data sourced from multiple studies. cfplus.czwikipedia.orgapexbt.com

Beyond its use in protein purification, AEBSF is also utilized in cellular research to study biological pathways. For example, it has been employed to inhibit Site-1-protease (S1P) to investigate cholesterol regulation and to study its effects on amyloid-beta production. wikipedia.orgapexbt.com

Drug Design and Development

The structural and reactive properties of the aminobenzenesulphonyl fluoride core make it a valuable building block in modern drug design and development.

The sulfonyl fluoride moiety can be incorporated into larger molecules to serve as a covalent "warhead," transforming a reversible inhibitor into an irreversible one. This strategy can lead to compounds with increased potency, prolonged duration of action, and improved selectivity. nih.gov

A key advantage of the sulfonyl fluoride group is its "tunable" reactivity. By modifying the substituents on the aromatic ring, chemists can alter the electrophilicity of the sulfur atom, allowing for the fine-tuning of its reactivity to selectively target a desired amino acid residue in the protein of interest while minimizing off-target reactions. enamine.net

Recent research has demonstrated the power of this approach. For example, by rationally incorporating a sulfonyl fluoride electrophile into the structure of alectinib, a known kinase inhibitor, researchers developed SRPKIN-1, a highly selective and irreversible probe for SRPK1/2 kinases. nih.gov Similarly, oxetane and azetidine sulfonyl fluorides are being explored as novel scaffolds and design elements for creating new drug analogues and potential PROTAC linkers. nih.gov

Sulfonyl fluorides are increasingly used as stable and versatile intermediates in the synthesis of pharmaceuticals, particularly for the creation of sulfonamides. chemrxiv.org Sulfonamides are a critical class of compounds found in numerous approved drugs. Traditionally, they are synthesized from sulfonyl chlorides, which can be unstable and difficult to handle. enamine.net

Sulfonyl fluorides offer a more stable and selective alternative. enamine.net The development of Sulfur-fluoride exchange (SuFEx) click chemistry has further expanded their utility, allowing for the rapid and efficient synthesis of a wide range of sulfonamide derivatives under mild conditions. nih.gov

A notable example is in the synthesis of Fedratinib, a drug used to treat myelofibrosis. An improved synthetic route utilizes a key sulfonyl fluoride intermediate for a late-stage amidation reaction. This approach not only provides a stable pathway to the final drug but also allows for the easy diversification of the molecule at the sulfonamide position, facilitating the creation of analogues for further biological screening. chemrxiv.org

Design of Targeted Covalent Inhibitors

Targeted covalent inhibitors (TCIs) represent a powerful therapeutic modality, offering advantages such as enhanced potency and prolonged duration of action. wuxiapptec.com The design of these inhibitors traditionally focused on targeting cysteine residues due to their high nucleophilicity. However, the sulfonyl fluoride group has emerged as a versatile tool that significantly broadens the scope of TCI design by enabling the targeting of a wider range of amino acid residues. nih.gov

Unlike more aggressive electrophiles, sulfonyl fluorides exhibit a balanced reactivity, remaining stable in aqueous environments but capable of forming strong covalent bonds with several nucleophilic amino acid side chains within a protein's binding pocket. rsc.orgenamine.net This reactivity is central to the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry platform. wuxiapptec.com Research has demonstrated that sulfonyl fluorides can selectively react not only with the commonly targeted cysteine but also with serine, threonine, tyrosine, lysine, and histidine. rsc.orgnih.gov This capability is crucial because many proteins lack a targetable cysteine in their binding sites, a limitation that sulfonyl fluoride-based inhibitors can overcome. nih.gov

The design principle involves incorporating the sulfonyl fluoride "warhead" into a molecule (a scaffold) that has a pre-existing affinity for the target protein. This initial non-covalent binding event positions the sulfonyl fluoride group optimally, allowing it to react with a nearby nucleophilic residue. For instance, researchers have successfully incorporated aryl-sulfonyl fluorides into peptide scaffolds to create covalent inhibitors. In one study, a benzamide-sulfonyl fluoride warhead was used to target a lysine residue in the BIR3 domain of the X-linked Inhibitor of Apoptosis Protein (XIAP). nih.gov Further investigations confirmed that aryl-sulfonyl fluorides could also form covalent adducts with engineered tyrosine and histidine mutants in the same system, showcasing their multi-residue targeting potential. nih.gov

This ability to engage various residues expands the "druggable" proteome and allows for the development of highly selective inhibitors by targeting unique, context-specific amino acid residues. rsc.orgnih.gov

| Amino Acid Residue | Reactivity with Sulfonyl Fluoride Warhead |

|---|---|

| Cysteine (Cys) | Reactive |

| Histidine (His) | Reactive |

| Lysine (Lys) | Reactive |

| Serine (Ser) | Reactive |

| Threonine (Thr) | Reactive |

| Tyrosine (Tyr) | Reactive |

Exploration in Polypharmacological Drug Design

Polypharmacology—the design of single drugs that act on multiple targets—is an emerging strategy for treating complex diseases like cancer and neurodegenerative disorders. The unique reactivity profile of the sulfonyl fluoride moiety makes it an intriguing electrophile for the exploration of polypharmacological agents.

The foundation for this exploration lies in the warhead's demonstrated ability to covalently bind to a diverse set of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine. rsc.orgenamine.net Since different proteins possess different constellations of these residues in their respective binding sites, a single drug molecule equipped with a sulfonyl fluoride warhead could theoretically be designed to engage multiple, distinct protein targets.

This approach moves beyond the traditional "one drug, one target" paradigm. A polypharmacological covalent agent could simultaneously inhibit multiple nodes in a disease-related pathway, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. The balanced reactivity of sulfonyl fluorides is again a key advantage; they are stable enough to circulate and find their intended targets without causing widespread, indiscriminate off-target modifications. enamine.net The design of such multi-targeting agents requires a sophisticated understanding of the structural biology of the desired targets to ensure that the inhibitor's scaffold can appropriately present the sulfonyl fluoride warhead to a reactive residue in each case. While the application of sulfonyl fluorides specifically in the context of polypharmacology is an area of active exploration, their fundamental chemical biology provides a strong rationale for their potential in this field.

Derivatization Agent in Analytical Chemistry

Derivatization is a chemical modification technique used to alter an analyte to make it more suitable for analysis by methods such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). This process is often employed to improve the analyte's volatility, enhance its chromatographic separation, or increase its detectability by attaching a chromophoric or fluorophoric tag.

Common derivatizing agents for amino groups include sulfonyl chlorides such as dansyl chloride and 2-naphthalenesulfonyl chloride, which react with primary and secondary amines to yield highly fluorescent sulfonamides. nih.gov However, based on a review of the scientific literature, there is no documented evidence of 2-Aminobenzenesulphonyl fluoride being used as a derivatization agent for analytical purposes. While the sulfonyl fluoride group is reactive, its application has been predominantly explored in the context of covalent protein inhibition rather than as a reagent for the chemical tagging of analytes in analytical chemistry. rsc.orgresearchgate.net

Advanced Research Topics and Future Directions

Chemoinformatic Approaches in Aminobenzenesulfonyl Fluoride (B91410) Research

Chemoinformatics is playing an increasingly vital role in accelerating research involving aminobenzenesulfonyl fluorides. By leveraging computational tools and large datasets, scientists can more efficiently design and screen novel compounds with desired properties.

A key application of chemoinformatics in this field is the creation and utilization of virtual compound libraries. acs.orgfrontiersin.org Commercial and proprietary databases contain vast numbers of virtual sulfonyl fluoride-containing molecules, including derivatives of 2-aminobenzenesulphonyl fluoride. enamine.net These libraries can be computationally screened to identify potential hits for specific biological targets, significantly reducing the time and cost associated with traditional high-throughput screening. For instance, covalent docking simulations can be performed on extensive libraries of accessible sulfonyl fluorides to predict their binding affinity and covalent interaction with target proteins. rsc.org This in silico approach allows researchers to prioritize the synthesis and experimental testing of the most promising candidates. acs.org

Furthermore, chemoinformatic methods are instrumental in developing structure-activity relationships (SAR). By analyzing the properties and biological activities of a series of related aminobenzenesulfonyl fluoride derivatives, machine learning algorithms can identify key structural features that influence their efficacy and selectivity. princeton.eduucla.eduprinceton.edu This data-driven approach not only helps in optimizing lead compounds but also contributes to a deeper understanding of the complex interplay between chemical structure and biological function.

Table 1: Chemoinformatic Resources in Sulfonyl Fluoride Research

| Resource Type | Description | Application in Aminobenzenesulfonyl Fluoride Research | Reference |

|---|---|---|---|

| Virtual Compound Libraries | Large, computationally generated collections of chemical structures. Commercial examples include Enamine's REAL database. | High-throughput virtual screening, covalent docking to identify potential protein binders and covalent inhibitors. | acs.orgenamine.netrsc.org |

| Machine Learning Models | Algorithms trained on experimental data to predict properties and activities of new compounds. | Predicting reaction yields, identifying optimal reaction conditions, and establishing structure-activity relationships (SAR). | princeton.eduucla.eduprinceton.edu |

| Molecular Docking Software | Programs that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Guiding the design of selective covalent ligands by predicting binding modes and interactions with target proteins. | acs.orgrsc.org |

Computational Modeling of Reaction Mechanisms and Protein Interactions

Computational modeling provides invaluable insights into the behavior of this compound at the molecular level. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to elucidate reaction mechanisms and predict interactions with biological macromolecules.

DFT calculations are particularly useful for studying the intricate details of chemical reactions involving sulfonyl fluorides. nih.govacs.orgnih.gov These calculations can map out the energy landscape of a reaction, identifying transition states and intermediates, which helps in understanding the factors that control reaction rates and selectivity. nih.gov For example, computational studies have been used to investigate the mechanism of SO2 insertion into metal-carbon bonds, a key step in some synthetic routes to aryl sulfonyl fluorides. nih.gov Such studies can also aid in the rational design of new catalysts with improved efficiency. nih.gov

Molecular dynamics simulations, on the other hand, allow researchers to observe the dynamic behavior of aminobenzenesulfonyl fluoride derivatives when they interact with proteins. acs.org These simulations can reveal how a molecule binds to a protein's active site, the nature of the non-covalent interactions that stabilize the complex, and the conformational changes that may occur upon binding. This information is crucial for designing inhibitors with high affinity and specificity. For instance, computational approaches that combine covalent docking with structural analysis have been successfully used to develop selective, lysine-targeted covalent inhibitors. acs.org

Development of New Click Chemistry Methodologies

The concept of "click chemistry," which emphasizes the use of highly reliable and specific reactions for the rapid synthesis of new compounds, has been revolutionized by the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. nih.govresearchgate.netsigmaaldrich.comasu.edu Aryl sulfonyl fluorides, including this compound, are central to this methodology due to the unique reactivity of the sulfonyl fluoride group. nih.govnih.govsigmaaldrich.com

Researchers are continuously developing new SuFEx-based methodologies to expand the toolkit of synthetic chemists. One such advancement is the "Diversity Oriented Clicking" (DOC) strategy. pnas.orgnih.govresearchgate.netrsc.orgchemrxiv.org This approach utilizes highly reactive "SuFExable" hubs, such as 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs), which can undergo a variety of click reactions to generate a diverse library of complex molecules. pnas.orgnih.govresearchgate.net These products, which retain the sulfonyl fluoride moiety, can be further diversified through late-stage SuFEx modifications. nih.gov

Another area of active research is the development of new catalysts and reagents to improve the efficiency and scope of SuFEx reactions. nih.govtechnologynetworks.com This includes the design of novel reagents that simplify the introduction of the sulfonyl fluoride group and catalysts that operate under milder conditions, making the synthesis of complex molecules more practical and environmentally friendly. nih.govtechnologynetworks.comnih.gov The development of chain-growth polymerization techniques using SuFEx also opens up new avenues for creating advanced polymer materials. nih.gov

Table 2: Key Click Chemistry Methodologies Involving Sulfonyl Fluorides

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Sulfur(VI) Fluoride Exchange (SuFEx) | A new generation of click chemistry based on the reaction of sulfonyl fluorides with nucleophiles. | High reliability, specificity, and operational simplicity under metal-free conditions. | nih.govresearchgate.netsigmaaldrich.comnih.gov |

| Diversity Oriented Clicking (DOC) | A strategy that combines SuFEx with other click reactions using versatile sulfonyl fluoride hubs. | Enables the rapid, modular assembly of diverse and complex molecular libraries. | pnas.orgnih.govresearchgate.netrsc.orgchemrxiv.org |

| Accelerated SuFEx Click Chemistry (ASCC) | A method for the efficient coupling of alcohols with SuFEx-compatible groups. | Features favorable kinetics and high product yields, streamlining synthesis and purification. | researchgate.net |

Expanding the Scope of Biological Applications

The unique properties of the sulfonyl fluoride group have made it a "privileged warhead" in chemical biology and drug discovery. rsc.orgnih.govsigmaaldrich.com Derivatives of this compound are being explored for a continually expanding range of biological applications, moving beyond their traditional role as serine protease inhibitors.

One of the most significant areas of expansion is the development of covalent probes and inhibitors that target a wider variety of amino acid residues within proteins. nih.govsigmaaldrich.comnih.gov While initially known for reacting with serine, sulfonyl fluorides have been shown to form stable covalent bonds with context-specific tyrosine, lysine (B10760008), threonine, cysteine, and histidine residues. nih.govsigmaaldrich.comnih.gov This versatility allows for the development of highly selective probes to investigate protein function, identify new drug targets, and map protein-protein interactions. rsc.orgnih.gov For example, sulfonyl fluoride-containing probes have been instrumental in the discovery of modulators for challenging targets like cereblon (CRBN). nih.gov

Furthermore, the stability and reactivity of sulfonyl fluorides make them ideal for applications in positron emission tomography (PET), a powerful medical imaging technique. grantome.commdpi.com By incorporating a fluorine-18 (B77423) isotope into a sulfonyl fluoride-bearing molecule, researchers can create radiotracers that allow for the non-invasive visualization and quantification of biological processes in living organisms. grantome.com This has significant potential for both clinical diagnostics and preclinical drug development. The development of small-molecule libraries based on sulfonyl fluorides for screening against targets like antibiotic resistance and cancer is another promising frontier. grantome.com

Strategies for Modulating Reactivity and Selectivity for Specific Targets

A key challenge and area of intense research is the ability to fine-tune the reactivity and selectivity of the sulfonyl fluoride group. The goal is to design molecules that are stable in the aqueous environment of the body but become reactive only when they encounter their specific protein target.

The reactivity of an aryl sulfonyl fluoride, such as a derivative of this compound, can be modulated by altering the electronic properties of the aromatic ring. enamine.netnih.govnih.gov Electron-withdrawing groups generally increase the electrophilicity of the sulfur atom, making the sulfonyl fluoride more reactive, while electron-donating groups have the opposite effect. nih.gov The position of these substituents (ortho, meta, or para) relative to the sulfonyl fluoride group also plays a crucial role in determining reactivity and influencing protein capture. acs.orgnih.govnih.gov

Strategic placement of substituents can also enhance selectivity by creating specific interactions with the target protein's binding pocket. nih.gov For example, a library of aromatic sulfonyl fluorides was designed where substituents were placed to interact with specific hydrophobic binding pockets in the protein transthyretin (TTR), leading to efficient and selective covalent modification. nih.gov

Recent studies have systematically profiled panels of sulfonyl fluorides with varying substituents to create a comprehensive understanding of how structure dictates reactivity and stability. acs.orgnih.gov This knowledge is crucial for the rational design of next-generation covalent probes and drugs. By carefully selecting the appropriate sulfonyl fluoride "warhead" from this profiled panel, researchers can optimize for a balance of broad protein reactivity and high modification yields, or tune for minimal off-target reactivity by selecting less reactive electrophiles for high-affinity ligands. acs.orgnih.govacs.org This strategic approach is expanding the "ligandable proteome" and enabling the discovery of novel covalent ligands for a wider range of protein targets. acs.orgacs.orgnih.gov

Q & A

Q. What are the established synthetic routes for 2-aminobenzenesulphonyl fluoride, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation and fluorination steps. A common approach starts with 2-nitrobenzenesulfonyl chloride, which undergoes reduction to form 2-aminobenzenesulfonic acid, followed by fluorination using agents like sulfur tetrafluoride (SF₄) or DAST (diethylaminosulfur trifluoride). Key factors affecting yield include:

- Temperature : Fluorination reactions often require anhydrous conditions and temperatures between 0–40°C to avoid decomposition.

- Catalysts : Use of pyridine or triethylamine to neutralize HCl byproducts improves efficiency.

- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance reagent solubility .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Nitro-group reduction | SnCl₂/HCl, reflux | 70–85% |

| Fluorination | SF₄, DCM, 0°C, 12h | 50–65% |

Q. How is this compound characterized spectroscopically?

Methodological characterization involves:

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to electron-withdrawing sulfonyl and amino groups. The NH₂ group shows broad signals at δ 5.5–6.0 ppm.

- IR Spectroscopy : Strong S=O stretches at 1350–1150 cm⁻¹ and S-F bonds at 750–650 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks at m/z 189.2 ([M+H]⁺) confirm the molecular formula C₆H₆FNO₂S .

Q. What biological assays are suitable for studying its enzyme inhibition properties?

this compound is a serine protease inhibitor. Standard assays include:

- Trypsin/Chymotrypsin Inhibition : Pre-incubate the compound with enzymes (10–100 µM) in Tris-HCl buffer (pH 7.4), then measure residual activity using chromogenic substrates (e.g., N-benzoyl-L-tyrosine ethyl ester). IC₅₀ values are typically <50 µM.

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition mechanism (irreversible vs. competitive) .

Q. How should researchers handle stability challenges during storage?

The compound hydrolyzes in aqueous media. Recommendations:

- Storage : Anhydrous conditions (desiccator, argon atmosphere) at –20°C.

- Stability Testing : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 30 days. Hydrolysis products include 2-aminobenzenesulfonic acid and HF .

Advanced Research Questions

Q. How can synthesis be optimized to minimize byproducts like sulfonic acid derivatives?

Byproduct formation arises from incomplete fluorination or hydrolysis. Strategies:

Q. How to resolve contradictions in reported inhibitory potency across studies?

Discrepancies may arise from:

- Enzyme Source : Commercial vs. recombinant proteases (e.g., bovine vs. human trypsin).

- Assay Conditions : pH, ionic strength, and substrate affinity variations.

- Solution Stability : Degradation during assay setup.

Resolution : Standardize protocols (e.g., ICH guidelines) and validate compound integrity via LC-MS before assays .

Q. What computational methods predict its reactivity with biomolecular targets?

Q. How are synthesis byproducts like 2-aminobenzenesulfonic acid identified and quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.